1-Benzyl-1-methoxy-3-phenylurea
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Overview
Description
1-Benzyl-1-methoxy-3-phenylurea is an organic compound with the molecular formula C15H16N2O2 It is a derivative of urea, characterized by the presence of benzyl, methoxy, and phenyl groups attached to the urea core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-methoxy-3-phenylurea can be synthesized through the reaction of benzyl isocyanate with methoxyphenylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-methoxy-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
1-Benzyl-1-methoxy-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-methoxy-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of protease activity, leading to reduced protein degradation and modulation of cellular processes .
Comparison with Similar Compounds
- 1-Benzyl-1-methyl-3-phenylurea
- 1-Benzyl-1-ethoxy-3-phenylurea
- 1-Benzyl-1-hydroxy-3-phenylurea
Comparison: 1-Benzyl-1-methoxy-3-phenylurea is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the methoxy group can undergo specific oxidation reactions that are not possible with the methyl or ethoxy analogs. Additionally, the methoxy group may influence the compound’s binding affinity to molecular targets, potentially enhancing its biological activity .
Properties
IUPAC Name |
1-benzyl-1-methoxy-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-17(12-13-8-4-2-5-9-13)15(18)16-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNXYMMZHXEIJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375710 |
Source
|
Record name | 1-benzyl-1-methoxy-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149281-90-3 |
Source
|
Record name | 1-benzyl-1-methoxy-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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